molecular formula C18H17FN4O5 B2514577 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one CAS No. 2309588-15-4

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one

Cat. No.: B2514577
CAS No.: 2309588-15-4
M. Wt: 388.355
InChI Key: FQJCNASGCLDPOL-UHFFFAOYSA-N
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Description

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that features a benzodioxole moiety, a fluoropyrimidine group, and a piperazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Attachment of the Propanoyl Group: The benzodioxole intermediate is then reacted with a suitable acylating agent to introduce the propanoyl group.

    Formation of the Piperazinone Core: The piperazinone ring is synthesized through a cyclization reaction involving a diamine and a carbonyl compound.

    Introduction of the Fluoropyrimidine Group: The final step involves the coupling of the piperazinone intermediate with a fluoropyrimidine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and fluoropyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound has potential as a pharmaceutical agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The benzodioxole and fluoropyrimidine groups may interact with enzymes or receptors, modulating their activity. The piperazinone core may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol
  • 4-(2H-1,3-benzodioxol-5-yl)benzoic acid
  • 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Uniqueness

4-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to its combination of a benzodioxole moiety, a fluoropyrimidine group, and a piperazinone core. This combination imparts distinct chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O5/c1-11(28-13-2-3-14-15(6-13)27-10-26-14)17(25)22-4-5-23(16(24)9-22)18-20-7-12(19)8-21-18/h2-3,6-8,11H,4-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJCNASGCLDPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C(=O)C1)C2=NC=C(C=N2)F)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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